molecular formula C42H82NO10P B13134570 9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer

9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer

Cat. No.: B13134570
M. Wt: 792.1 g/mol
InChI Key: YRFISMFFADMBIY-RVSVVSAUSA-N
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Description

Preparation Methods

The synthesis of 9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer involves several steps:

    Starting Material: The synthesis begins with 9-octadecenoic acid (oleic acid).

    Esterification: The oleic acid undergoes esterification with phosphinic acid derivatives to form the phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester.

    Ammonium Salt Formation: The ester is then reacted with ammonium hydroxide to form the monoammonium salt.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like alkyl halides, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar compounds to 9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer include:

    9-Octadecenoic acid (Z)-, octadecyl ester: This compound has a similar structure but lacks the phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester group.

    9-Octadecenoic acid (Z)-, methyl ester: Another similar compound, differing in the ester group attached to the oleic acid backbone.

    9-Octadecenoic acid (Z)-, 2-hydroxyethyl ester: This compound has a hydroxyethyl ester group instead of the phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester group.

The uniqueness of this compound lies in its specific ester group and ammonium salt, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

IUPAC Name

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17-,20-18-;/t39-,40+;

InChI Key

YRFISMFFADMBIY-RVSVVSAUSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](O)COP(=O)(OC[C@@H](O)COC(=O)CCCCCCC/C=C\CCCCCCCC)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N

Origin of Product

United States

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